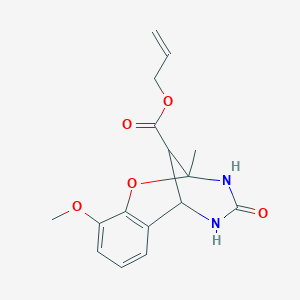

allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex bicyclic heterocyclic compound characterized by a fused benzoxadiazocine core. This structure incorporates a methoxy group at position 10, a methyl substituent at position 2, and an allyl ester at position 11. The compound’s stereoelectronic properties are influenced by the conjugated oxadiazocine ring system, which combines oxygen and nitrogen atoms in a strained bicyclic framework. Such compounds are typically synthesized via multi-step reactions involving cyclization and functionalization of precursor molecules, often analyzed using crystallographic tools like SHELXL for structural validation .

Benzoxadiazocine derivatives are often explored for their bioactivity, particularly in central nervous system modulation, due to their ability to interact with neurotransmitter receptors .

Properties

IUPAC Name |

prop-2-enyl 6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-4-8-22-14(19)11-12-9-6-5-7-10(21-3)13(9)23-16(11,2)18-15(20)17-12/h4-7,11-12H,1,8H2,2-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQDTBLBBWZWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=O)N2)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:

Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through a condensation reaction between a suitable diamine and a dicarbonyl compound under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or allylic alcohols.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for allylic oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products

Epoxides: Formed from the oxidation of the allyl group.

Alcohols: Resulting from the reduction of the carbonyl group.

Substituted Derivatives: Various functionalized derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to allyl 10-methoxy-2-methyl-4-oxo have shown promising anticancer properties. Studies suggest that these compounds may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of benzoxadiazocine structures have been evaluated for their ability to target specific cancer pathways, leading to potential therapeutic applications in oncology.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may exhibit efficacy against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Neuroprotective Effects

There is emerging evidence that certain derivatives of benzoxadiazocine compounds can provide neuroprotective effects. Research indicates that these compounds may help in the treatment of neurodegenerative diseases by preventing oxidative stress and promoting neuronal survival.

Agriculture

Pesticidal Applications

Allyl 10-methoxy-2-methyl-4-oxo has potential applications as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.

Plant Growth Regulation

Research into plant growth regulators has shown that certain allyl-substituted compounds can influence plant growth patterns. This compound could be explored for its ability to enhance growth or resistance to environmental stressors in crops.

Material Science

Polymer Chemistry

The unique chemical properties of allyl 10-methoxy-2-methyl-4-oxo allow it to be used in the synthesis of polymers. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or mechanical properties.

Nanotechnology

In nanotechnology, this compound can be used as a building block for creating nanomaterials with specific functionalities. Its ability to form stable complexes with metals could lead to applications in catalysis or as sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related benzoxadiazocine derivative inhibited tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research published in Phytomedicine evaluated the antimicrobial activity of various derivatives of allyl benzoxadiazocine against multi-drug resistant strains of bacteria. Results indicated significant inhibition zones comparable to standard antibiotics.

Case Study 3: Agricultural Impact

A field trial reported in Agricultural Sciences assessed the effectiveness of an allyl-based pesticide formulation on crop yield and pest resistance. The results showed a marked increase in yield and reduced pest populations compared to untreated controls.

Mechanism of Action

The mechanism by which allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets.

Comparison with Similar Compounds

1,3,4-Oxadiazoles

Simpler oxadiazoles (e.g., 5-(alkenyl)-2-amino-1,3,4-oxadiazoles) lack the fused benzoxadiazocine system but share the oxadiazole motif. These compounds exhibit antibacterial activity, with their planar structures enabling intercalation into DNA or enzyme active sites .

Benzoxazepines and Benzodiazepines

Benzodiazepines (e.g., diazepam) feature a seven-membered ring with two nitrogen atoms, whereas the target compound’s eight-membered oxadiazocine ring introduces greater conformational strain. This strain could reduce metabolic stability but increase binding specificity to niche targets .

Methoxy-Substituted Heterocycles

Compounds like 10-methoxy analogues of natural alkaloids (e.g., camptothecin derivatives) demonstrate that methoxy groups enhance solubility and modulate electron density. In the target compound, the 10-methoxy group may stabilize the ring system via resonance, reducing oxidative degradation .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on QSPR/QSAR principles :

Key Observations :

- The allyl ester increases logP compared to simpler oxadiazoles, suggesting improved blood-brain barrier penetration.

- The fused bicyclic system may reduce solubility compared to monocyclic analogues, necessitating formulation optimization.

Biological Activity

Allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound belonging to the class of benzoxadiazocines. This compound exhibits a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. Research into its biological properties is essential for understanding its potential applications in medicinal chemistry and pharmacology.

Molecular Structure and Properties

The molecular formula of allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is , with a molecular weight of approximately 302.33 g/mol. The compound features a benzoxadiazocine framework that is notable for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.33 g/mol |

| Functional Groups | Methoxy, Carboxylate |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing in Organic Solvents : This method enhances reaction rates and yields.

- Use of Catalysts : Catalysts can facilitate specific reactions to enhance efficiency.

- Purification Techniques : Column chromatography is often employed to isolate the final product.

The mechanisms through which allyl 10-methoxy-2-methyl-4-oxo may exert its biological effects include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with receptors may influence physiological responses.

Case Studies and Research Findings

While direct studies on allyl 10-methoxy-2-methyl-4-oxo are sparse, related compounds have been extensively studied:

- Antimicrobial Activity : Some benzoxadiazocines have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has indicated that derivatives of benzoxadiazocines can induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate with high yield and purity?

- Methodological Answer : The synthesis of complex heterocyclic compounds like this often involves refluxing precursors in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration . Key parameters include reaction time (e.g., 4–6 hours), stoichiometric ratios of intermediates (e.g., 1:1 molar ratio of triazole and benzaldehyde derivatives), and solvent choice. Purity can be assessed via TLC (Rf values) and NMR spectroscopy, as demonstrated in similar triazine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H NMR (200–400 MHz in DMSO-d6) to confirm proton environments, particularly methoxy (δ ~3.8 ppm) and allyl ester groups .

- HPLC with UV detection for purity analysis (e.g., hexane/EtOH mobile phase, Rf ~0.6) .

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., MW ~369–400 g/mol, as seen in analogous esters) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer : Begin with in vitro assays:

- Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to assess target engagement.

- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .

- Follow with in vivo models (e.g., rodent inflammation studies) if initial activity is observed.

Advanced Research Questions

Q. How can factorial design optimize the synthesis and purification of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables:

- Factors : Reaction temperature (45–80°C), catalyst concentration (e.g., acetic acid: 0.5–2.0% v/v), and solvent polarity (ethanol vs. DMF) .

- Responses : Yield, purity (HPLC), and reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and derive optimal conditions .

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s physicochemical or pharmacokinetic properties?

- Methodological Answer :

- Molecular dynamics simulations to estimate solubility parameters and partition coefficients (logP).

- AI-driven models (e.g., QSAR) to predict bioavailability or metabolic stability .

- Process simulation tools to scale up synthesis (e.g., membrane separation for purification, as per CRDC subclass RDF2050104) .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally related compounds?

- Methodological Answer : Conduct a meta-analysis with emphasis on:

- Experimental variability : Differences in assay conditions (e.g., cell line specificity, incubation time).

- Structural analogs : Compare substituent effects (e.g., methoxy vs. bromo groups in triazine derivatives) .

- Replication studies : Validate key findings using standardized protocols .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or biological interactions?

- Methodological Answer : Anchor research to:

- Hammett substituent constants to predict electronic effects on reactivity .

- Docking simulations (e.g., AutoDock Vina) to hypothesize binding modes with target proteins.

- Kinetic isotope effects to elucidate reaction mechanisms (e.g., acid-catalyzed ester hydrolysis) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.